molecular formula C₁₂H₁₁ClO B1142566 3-(2-Chlorophenyl)-2-cyclohexen-1-one CAS No. 854726-05-9

3-(2-Chlorophenyl)-2-cyclohexen-1-one

Cat. No.: B1142566
CAS No.: 854726-05-9
M. Wt: 206.67
InChI Key:
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Description

2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, featuring a chlorine atom at the 2’ position and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the chlorination of biphenyl derivatives followed by cyclization and oxidation steps. One common method includes:

    Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Cyclization: The chlorinated biphenyl undergoes cyclization in the presence of a base like sodium hydroxide.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent such as potassium permanganate to form the ketone group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 2’-Bromo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one
  • 2’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one
  • 2’-Iodo-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one

Comparison: Compared to its analogs, 2’-Chloro-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom

Properties

IUPAC Name

3-(2-chlorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLHJCDLKMQHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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